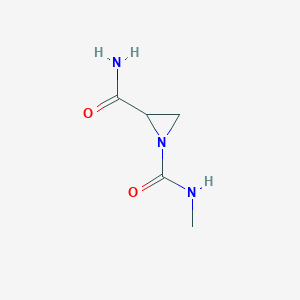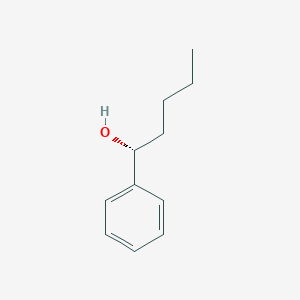
(1R)-1-phenylpentan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (1R)-1-phenylpentan-1-ol involves selective reactions catalyzed by organophosphorus compounds, demonstrating high selectivity, operational simplicity, and mild reaction conditions without the need for transition metals. This method highlights the efficiency of synthesizing complex molecules with potential relevance to (1R)-1-phenylpentan-1-ol (Qing Zhang et al., 2010).
Molecular Structure Analysis
Detailed structural analysis is crucial for understanding the physical and chemical properties of (1R)-1-phenylpentan-1-ol. Such studies often employ techniques like NMR, GPC, TGA, and elemental analysis to characterize the molecular structure and confirm the configuration of synthesized compounds, as seen in related research on poly(1-methyl-1-phenyl-1-silapentane) (X. Liao & W. Weber, 1991).
Chemical Reactions and Properties
(1R)-1-phenylpentan-1-ol's chemical behavior, including its reactions and properties, can be inferred from studies on similar compounds. For example, the photolysis of 1-phenyl-4-(4-pyridyl)-1,3-butadienes in glassy isopentane at 77 K showcases the complexity of chemical reactions involving phenylpentane derivatives and highlights the kinetic and thermodynamic selectivity of certain reactions (C. Redwood et al., 2013).
Physical Properties Analysis
The physical properties of (1R)-1-phenylpentan-1-ol, such as melting point, boiling point, and solubility, can be assessed through experimental measurements and compared with similar compounds. Research on the temperature-dependent solvent effects in photochemistry of 1-phenylpentan-1-ones provides insights into how slight structural changes can affect physical properties (P. Klán & Jaromír Literák, 1999).
Chemical Properties Analysis
The chemical properties of (1R)-1-phenylpentan-1-ol, including reactivity, stability, and potential for functionalization, are essential for its application in synthesis and material science. Studies on the asymmetric synthesis and autocatalysis of related phenylpropanol derivatives highlight the importance of chiral centers and stereoselectivity in determining the chemical behavior of such compounds (Li ShengJian et al., 1993).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of areas of ongoing research involving the compound, and potential future applications.
properties
IUPAC Name |
(1R)-1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-phenylpentan-1-ol | |
CAS RN |
19641-53-3 | |
| Record name | alpha-Butylbenzyl alcohol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FENIPENTOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJH8DTI6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



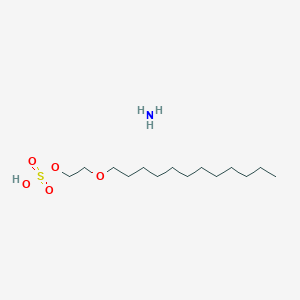
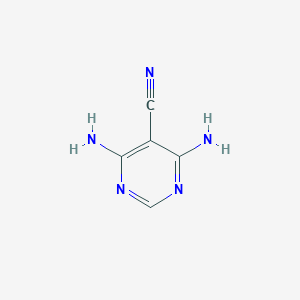

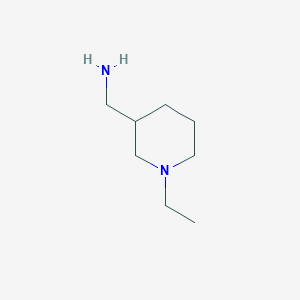
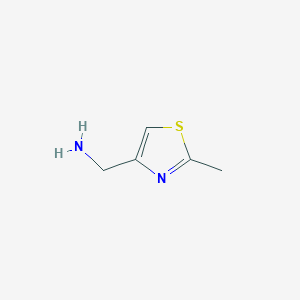
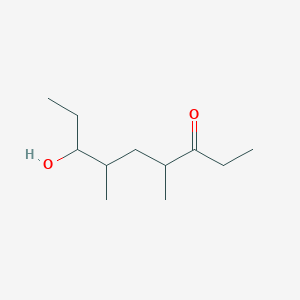
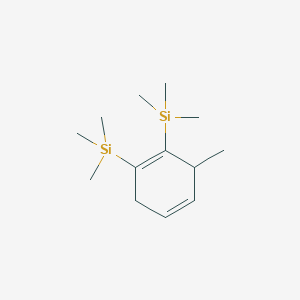
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)
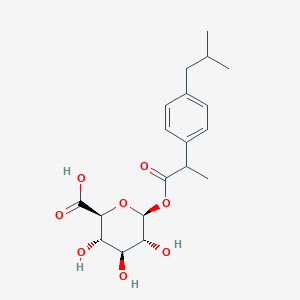
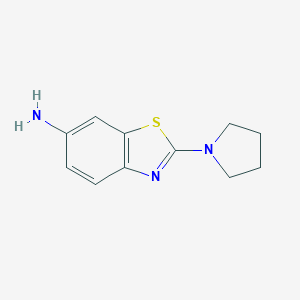
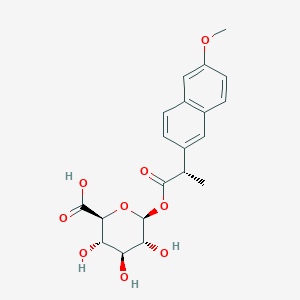
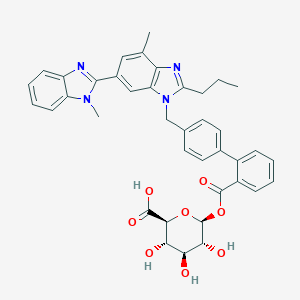
![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)
